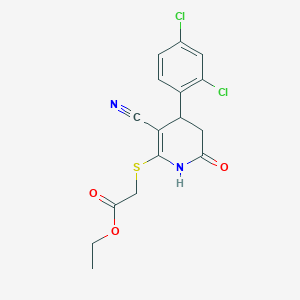![molecular formula C22H25N3O7S B2507051 4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid CAS No. 852141-06-1](/img/structure/B2507051.png)
4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to be a derivative of the pyrazole class, which is known for its significance in medicinal chemistry due to the diverse biological activities exhibited by pyrazole derivatives. The structure suggests that it may have potential anti-inflammatory properties, as indicated by similar compounds in the provided papers.
Synthesis Analysis
The synthesis of related pyrazole derivatives has been described in the literature. For instance, the synthesis of methyl 2-benzoylamino-3-oxobutanoate, a related compound, involves the conversion of hippuric acid into an oxazolone derivative followed by hydrolysis and treatment with hydrazines to yield various pyrazolone derivatives . Another related synthesis involves the creation of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles, which demonstrated significant anti-inflammatory activity . These methods could potentially be adapted to synthesize the compound , although specific details of the synthesis would depend on the functional groups present on the pyrazole core.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is crucial for their biological activity. The compound of interest contains a pyrazole ring, which is a five-membered heterocyclic compound with two nitrogen atoms. The presence of substituents such as methanesulfonamido and dimethoxyphenyl groups can significantly influence the molecule's electronic properties and, consequently, its biological activity. In a related study, the crystal structure of a bis(4-methoxyphenyl) pyrazole derivative was analyzed, revealing a trigonal space group and stabilization by intermolecular hydrogen bonds . These structural features are important for understanding the reactivity and interaction of the compound with biological targets.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The synthesis of pyrazole derivatives often involves the formation of hydrazones as intermediates, which can then cyclize to form the pyrazole ring . Additionally, the reaction of pyrazole derivatives with nitric oxide has been studied, leading to the formation of N-nitroso derivatives instead of the desired N-diazen-1-ium-1,2-diolate derivatives . These reactions highlight the reactivity of the pyrazole ring and its substituents, which is essential for the design of compounds with desired biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of electron-donating and electron-withdrawing groups can affect the molecule's polarity, solubility, and stability. For example, the nonlinear optical properties of a bis(4-methoxyphenyl) pyrazole derivative were attributed to a small energy gap between the frontier molecular orbitals . These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compound, as they determine how the compound is absorbed, distributed, metabolized, and excreted in the body.
Aplicaciones Científicas De Investigación
Synthesis and Characterization of Pyrazole Derivatives
- Synthesis Techniques : Research on pyrazole derivatives, such as ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate, highlights effective routes for direct synthesis through 3+2 annulation methods. These methods involve Knoevenagel condensation and cyclocondensation reactions, showcasing advanced synthetic techniques that could be applicable to the synthesis of complex compounds like the one (S. Naveen et al., 2021).
Potential Biological Activities
- Enzyme Inhibition : Novel series of pyrazoline type sulfonamides, including derivatives similar in structure to the compound of interest, have been designed for significant inhibitory activity against enzymes such as acetylcholinesterase and carbonic anhydrase I and II. These compounds showcase a broad spectrum of bioactivities, suggesting potential areas of research for complex compounds like "4-[5-(2,3-dimethoxyphenyl)-3-(4-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid" (C. Yamali et al., 2020).
Advanced Material Synthesis
- Polymer Modification : Research into the modification of polymers with various compounds, including those with pyrazole structures, indicates potential applications in creating materials with enhanced properties, such as increased thermal stability and potential antibacterial activities. These studies could guide the functionalization of polymers with complex molecules for improved performance in various applications (H. M. Aly et al., 2015).
Propiedades
IUPAC Name |
4-[3-(2,3-dimethoxyphenyl)-5-[4-(methanesulfonamido)phenyl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O7S/c1-31-19-6-4-5-16(22(19)32-2)18-13-17(23-25(18)20(26)11-12-21(27)28)14-7-9-15(10-8-14)24-33(3,29)30/h4-10,18,24H,11-13H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVAUGGBRBJGGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-nitrobenzamide](/img/structure/B2506968.png)
![1-(2-(benzo[d]isoxazol-3-yl)acetyl)-N-(thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2506969.png)
![6-(4-(5-Bromopyrimidin-2-yl)-1,4-diazepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2506970.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(3-(dimethylamino)propyl)-3-phenoxypropanamide hydrochloride](/img/structure/B2506974.png)
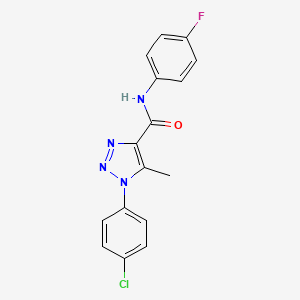
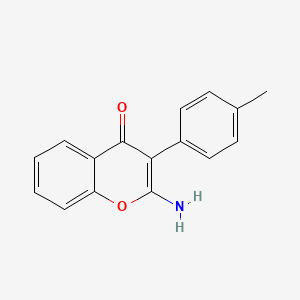

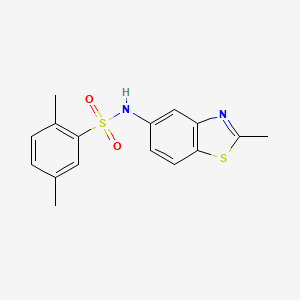
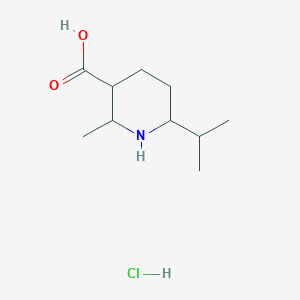
![methyl [8-(3,5-dimethyl-1H-pyrazol-1-yl)-7-(2-fluorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B2506985.png)

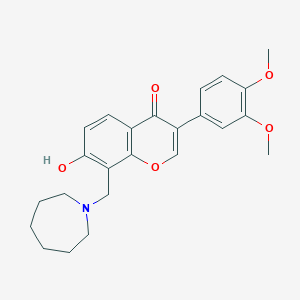
![N-(3-ethylphenyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl}oxy)acetamide](/img/structure/B2506988.png)
